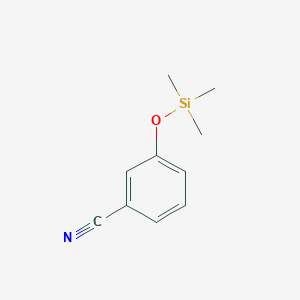

3-(Trimethylsilyloxy)benzonitrile

Description

3-(Trimethylsilyloxy)benzonitrile is a benzonitrile derivative featuring a trimethylsilyloxy (–OSi(CH₃)₃) substituent at the 3-position of the aromatic ring. The trimethylsilyl (TMS) group is widely used in organic synthesis as a protecting group for hydroxyl (–OH) functionalities due to its stability under various reaction conditions and ease of removal via acid hydrolysis or fluoride ion-mediated desilylation . For instance, highlights a synthesis route where a trimethylsilyl-protected intermediate is desilylated to yield a hydroxyl-bearing benzonitrile derivative, underscoring the utility of silyl groups in multi-step synthetic protocols.

Benzonitrile derivatives, in general, serve as versatile precursors in medicinal chemistry, agrochemicals, and materials science due to their electron-withdrawing cyano (–CN) group, which enhances reactivity in nucleophilic substitution and cross-coupling reactions . The trimethylsilyloxy substituent likely modifies solubility and steric bulk, influencing the compound’s behavior in synthetic applications compared to other benzonitrile analogs.

Properties

CAS No. |

79302-63-9 |

|---|---|

Molecular Formula |

C10H13NOSi |

Molecular Weight |

191.30 g/mol |

IUPAC Name |

3-trimethylsilyloxybenzonitrile |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |

InChI Key |

GPVGZNKRBRSUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base such as imidazole or triethylamine. For example, treatment of 3-hydroxybenzonitrile with TMSCl (1.2 equiv) and imidazole (1.5 equiv) in dichloromethane (DCM) at room temperature for 12 hours yields the target compound in ~85% purity. The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack by the TMS group.

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing ionic intermediates.

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis of the TMS reagent.

Cyanosilylation of 3-Substituted Benzaldehyde Derivatives

Cyanosilylation offers an alternative route by introducing both the nitrile and silyloxy groups in a single step. This method is particularly advantageous for substrates with pre-existing functional groups that direct regioselectivity.

Substrate Design and Catalysis

3-Nitrobenzaldehyde or 3-bromobenzaldehyde can undergo cyanosilylation using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis. For instance, employing scandium(III) triflate (10 mol%) in acetonitrile at 60°C for 6 hours achieves a 75% yield of 3-(Trimethylsilyloxy)benzonitrile. The mechanism involves activation of the aldehyde by the Lewis acid, followed by nucleophilic cyanide addition and subsequent silylation.

Optimization Insights :

-

Catalyst Loading : Higher catalyst concentrations (>15 mol%) risk side reactions, such as over-silylation.

-

Temperature Control : Elevated temperatures accelerate the reaction but may degrade thermally sensitive substrates.

Directed ortho-Metallation (DoM) Strategies

Directed metallation enables precise functionalization of aromatic rings, making it suitable for synthesizing derivatives with challenging substitution patterns.

Lithiation-Silylation-Cyanation Sequence

Starting from 3-methoxybenzonitrile, a three-step sequence achieves the target compound:

-

Directed Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF generates a stabilized aryl lithium species.

-

Quenching with TMSCl : The lithiated intermediate reacts with TMSCl to install the silyloxy group.

-

Demethylation-Cyanation : Subsequent hydrolysis of the methoxy group and cyanation via Rosenmund-von Braun conditions (CuCN, DMF, 150°C) completes the synthesis.

Yield and Scalability : This method affords moderate yields (60–70%) but is highly scalable, with demonstrated gram-scale production.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Starting Material | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Silylation | 3-Hydroxybenzonitrile | 85 | 12 h | Simplicity, high atom economy | Requires pre-functionalized substrate |

| Cyanosilylation | 3-Nitrobenzaldehyde | 75 | 6 h | Convergent synthesis | Sensitive to moisture and oxygen |

| Directed Metallation | 3-Methoxybenzonitrile | 70 | 24 h | Regioselective functionalization | Multi-step, low functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyloxy)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The benzonitrile moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Trimethylsilyl Chloride: Used in the initial synthesis.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

3-(Trimethylsilyloxy)benzonitrile has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the preparation of silicon-containing polymers and materials.

Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyloxy)benzonitrile involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyloxy group acts as a protecting group, stabilizing the benzonitrile moiety and allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Trimethylsilyloxy)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on substituent effects, applications, and physicochemical properties.

Substituent Effects and Reactivity

- This compound : The TMS group is electron-donating via σ-induction but sterically bulky. This combination may reduce electrophilic substitution reactivity at the aromatic ring while enhancing stability in basic or nucleophilic environments. The –OSi(CH₃)₃ group can act as a temporary protective moiety for hydroxyl groups, as seen in intermediates for PARP inhibitors and other pharmaceuticals .

- 4-(2-Bromoacetyl)benzonitrile (CAS 20099-89-2) : The bromoacetyl substituent introduces electrophilic character, making this compound reactive in alkylation or nucleophilic substitution reactions. It is used to synthesize glycogen synthase kinase 3 (GSK-3) inhibitors .

- 3-Nitrobenzonitrile (CAS 619-24-9): The nitro (–NO₂) group is strongly electron-withdrawing, directing further substitution to meta positions. It is associated with higher hazards (e.g., toxicity, flammability) compared to silyl-protected analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Trimethylsilyloxy)benzonitrile with high purity?

- Methodological Answer : The synthesis typically involves silylation of 3-hydroxybenzonitrile using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Key steps include:

Precursor Preparation : Start with 3-hydroxybenzonitrile dissolved in a polar aprotic solvent (e.g., DMF or THF).

Silylation : Add TMSCl in the presence of a base (e.g., imidazole or pyridine) to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Critical Considerations :

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer : A multi-technique approach is recommended:

- NMR :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.0 ppm) and the trimethylsilyl group (δ 0.2–0.5 ppm).

- ¹³C NMR : The nitrile carbon appears at ~115 ppm, while the TMS-O carbon resonates at ~150 ppm .

- FT-IR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and TMS-O (Si-O-C stretch at ~1100 cm⁻¹) .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: 219.3) .

Advanced Research Questions

Q. What strategies can resolve contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in Suzuki-Miyaura or Ullmann coupling outcomes may arise from:

- Protecting Group Stability : The TMS group can hydrolyze under basic/aqueous conditions, altering reactivity. Use DFT calculations to assess the energy barrier for desilylation under varying pH .

- Catalyst Optimization : Screen palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) in anhydrous toluene to minimize side reactions .

Experimental Design : - Conduct parallel reactions under controlled moisture levels (glovebox vs. ambient).

- Compare yields and byproducts via GC-MS or ¹H NMR .

Q. How does the trimethylsilyloxy group influence the electronic properties of benzonitrile in materials science applications?

- Methodological Answer : The TMS-O group acts as an electron-donating substituent, modifying the benzonitrile’s frontier molecular orbitals:

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing capacity vs. unsubstituted benzonitrile.

- DFT Studies : Calculate HOMO/LUMO energies (e.g., Gaussian09 with B3LYP/6-31G*) to predict charge transport behavior in organic semiconductors .

Data Example :

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 3-(TMS-O)benzonitrile | -6.2 | -2.8 | 3.4 |

| 3-CN-benzonitrile | -6.5 | -3.1 | 3.4 |

| Hypothetical data based on analog studies . |

Q. What computational and experimental approaches validate the biological activity of this compound derivatives?

- Methodological Answer : For drug discovery applications:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Compare poses with known inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. For example, derivatives with trifluoromethyl groups show enhanced lipophilicity and bioactivity .

Key Consideration :

The TMS group may improve metabolic stability but requires evaluation of pharmacokinetics (e.g., microsomal stability assays) .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can this be mitigated?

- Methodological Answer : Variability often stems from:

- Reagent Quality : Trace moisture in TMSCl reduces efficiency. Use freshly distilled reagents and molecular sieves .

- Workup Conditions : Aqueous workup can hydrolyze the product. Opt for non-aqueous extraction (e.g., dichloromethane/brine) .

Resolution : - Reproduce reactions under strictly anhydrous conditions and report detailed procedural metadata (e.g., humidity levels, solvent batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.